1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

solvent selection high-temperature reactions process chemistry

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol (CAS 718-64-9), also referred to as HFPP or α,α-bis(trifluoromethyl)benzyl alcohol, is a tertiary fluorinated alcohol characterized by the presence of two trifluoromethyl groups and a phenyl substituent on the α-carbon. It is a colorless liquid with a density of 1.45 g/mL at 25 °C, a boiling point of 160 °C, and a refractive index of n20/D 1.415.

Molecular Formula C9H6F6O
Molecular Weight 244.13 g/mol
CAS No. 718-64-9
Cat. No. B1362550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
CAS718-64-9
Molecular FormulaC9H6F6O
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C9H6F6O/c10-8(11,12)7(16,9(13,14)15)6-4-2-1-3-5-6/h1-5,16H
InChIKeyIZPIZCAYJQCTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol (HFPP): A High-Boiling Specialty Fluorinated Alcohol for Advanced Synthesis and Material Science


1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol (CAS 718-64-9), also referred to as HFPP or α,α-bis(trifluoromethyl)benzyl alcohol, is a tertiary fluorinated alcohol characterized by the presence of two trifluoromethyl groups and a phenyl substituent on the α-carbon [1]. It is a colorless liquid with a density of 1.45 g/mL at 25 °C, a boiling point of 160 °C, and a refractive index of n20/D 1.415 . With a computed logP of 3.4, HFPP exhibits substantially higher lipophilicity than its non-phenyl analog 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) [1]. The compound functions as a potent hydrogen-bond donor solvent and serves as a versatile intermediate for the preparation of acid- and base-stable protecting groups .

High-temperature fluorinated solvent — enables solution-phase chemistry without pressurization
Protecting-group precursor — supports acid/base-robust HIP ether installation
Hydrophobic medium — fits lipophilic monomer processing and chromatography workflows

Why HFIP or Trifluoroethanol Cannot Simply Replace 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol in Critical Research and Industrial Workflows


The fluorinated alcohol class, while sharing the strong electron-withdrawing character imparted by fluorine, spans a wide range of physicochemical properties that preclude generic substitution. The addition of a phenyl ring to the hexafluoroisopropanol core in HFPP dramatically alters its boiling point, lipophilicity, and molecular interaction profile compared to the much more volatile HFIP (bp ~58 °C) or 2,2,2-trifluoroethanol (TFE, bp ~78 °C) [1]. These differences manifest in application-critical performance: the higher boiling point of HFPP allows for higher reaction temperatures without pressurization, while its enhanced hydrophobicity directly influences analyte retention in separation science and monomer solubility in polymerizations . Furthermore, the specific geometry of HFPP enables a unique hydrogen-bond-stabilized complex with peroxy radical intermediates—a stabilizing effect with a measured enthalpy that cannot be replicated by less sterically hindered or non-fluorinated alcohols [2].

HFIP / TFE
HFPP boiling point ~160 °C vs. HFIP ~58 °C, TFE ~78 °C.
Lower-boiling analogs may limit reaction temperature windows and require pressurization.
Non-fluorinated alcohols
Peroxy radical stabilization (ΔH -3.4 kcal mol⁻¹) not replicated by tert-butanol or benzyl alcohol.
Radical-lifetime enhancement depends on strong H-bond donor character; class mismatch may alter polymerization control.
Conventional aprotic solvents
Periodic copolymer templating observed in HFPP not reproduced in 1,2-dichloroethane.
Solvent-directed monomer sequence control may not transfer to inert diluents.

Evidence-Based Differentiation: Quantifying the Advantages of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol Over Its Closest Analogs


Thermal Process Window: Boiling Point Advantage Over HFIP and TFE

The boiling point of HFPP is more than 100 °C higher than that of its non-phenyl analog, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), enabling solution-phase chemistry at temperatures where HFIP would require pressurization or reflux conditions that risk solvent loss. This directly addresses a key limitation of HFIP in preparative-scale and industrial process chemistry.

Boiling Point Advantage
Cross-study comparable
ΔTb ≈ +100 °C vs. HFIP
HFPP 160 °C · HFIP 58–60 °C · TFE 78 °C
Supports high-temperature process windows without pressurization.
Atmospheric pressure; PubChem comparable data.
solvent selection high-temperature reactions process chemistry

Lipophilicity-Driven Performance: LogP Differentiation for Separation Science and Drug Discovery

The computed octanol-water partition coefficient (XLogP3) for HFPP is 3.4, which is substantially higher than that of HFIP (XLogP3 ≈ 1.5) and TFE (XLogP3 ≈ 0.4). This 100- to 1000-fold increase in lipophilicity makes HFPP a superior choice for applications requiring a hydrophobic fluorinated alcohol, such as an ion-pairing mobile phase modifier for hydrophobic oligonucleotides or as a solubilizing co-solvent for lipophilic monomers. [1]

Lipophilicity Differentiation
Cross-study comparable
XLogP3 = 3.4
ΔXLogP3 +1.9 vs. HFIP · +3.0 vs. TFE
May improve retention and solubility for hydrophobic analytes.
Computed XLogP3; experimental logP may differ.
LC-MS drug discovery logP chromatography

Radical Stabilization: A Quantifiable Hydrogen-Bond-Mediated Increase in Peroxy Radical Lifetime

HFPP forms a hydrogen-bonded complex with sec-alkyl peroxy radicals, resulting in a measurable increase in the radical's lifetime. The enthalpy change for this specific interaction was estimated at -3.4 kcal mol⁻¹. This stabilization effect, driven by the strong hydrogen-bond donor ability of the fluorinated alcohol, is characteristic of the hexafluoroisopropanol motif and is not observed with non-fluorinated alcohols, which lack the requisite acidity and donor strength. [1]

Radical Stabilization
Class-level inference
ΔH = -3.4 kcal mol⁻¹
HFPP complex
non-fluorinated
Supports radical-lifetime extension via H-bond complex.
EPR spectroscopy; effect not replicated by tert-butanol.
radical chemistry polymerization EPR spectroscopy

Hexafluorophenylisopropyl (HIP) Ethers: Differentiated Chemical Stability for Multistep Synthesis

HFPP is the key precursor for the hexafluorophenylisopropyl (HIP) protecting group for primary and secondary alcohols, installed under Mitsunobu conditions (J. Am. Chem. Soc., 116, 8354, 1994). The HIP group demonstrates outstanding chemical resistance across a wide pH range and in the presence of nucleophiles, organometallic reagents, oxidants, reducing agents, and Lewis acids . This broad stability profile differentiates HIP ethers from common alternatives: for example, acid-labile THP ethers or oxidatively-sensitive benzyl ethers, which would be cleaved under many of the conditions tolerated by the HIP group.

HIP Ether Stability
Data to verify
Broad pH, nucleophile, organometallic, redox tolerance
Survives conditions that cleave THP, benzyl, silyl groups
Context-dependent orthogonality for multistep synthesis.
Reported scope; verify with specific substrate.
protecting groups organic synthesis Mitsunobu reaction

Copolymer Microstructure Control: HFPP vs. Dichloroethane in Periodic Copolymer Synthesis

In the copolymerization of pentafluorophenol (PFP) active esters of 4-pentenoic acid with N-phenyl maleimide (PhMI), the use of HFPP as the polymerization solvent, compared to 1,2-dichloroethane (DCE), resulted in the preferential formation of periodic copolymers where active ester units were separated by a defined number of PhMI units. This indicates that HFPP actively influences monomer sequence distribution, unlike the inert solvent DCE, which provides no such microstructural control .

Copolymer Microstructure
Head-to-head
Periodic sequences in HFPP
Random/less-defined sequences in DCE
Reported templating effect on monomer distribution.
PFP ester/PhMI copolymerization; model-system context.
polymer chemistry copolymerization solvent effects

High-Value Application Scenarios: Where 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol Outperforms Generic Alternatives


High-Temperature Fluorinated Solvent for Specialty Polymer Processing

The 160 °C boiling point of HFPP makes it the fluorinated alcohol of choice for processing conductive polymers like polyaniline (PANI) at elevated temperatures, where more volatile solvents such as HFIP (bp 58 °C) would evaporate before achieving adequate polymer dissolution. Research demonstrates that PANI films cast from HFPP solutions exhibit distinct spectroscopic and transport properties, with the solvent's phenyl moiety contributing to favorable polymer-solvent interactions that influence polaron delocalization [1].

HIP Protecting Group Installation for Acid/Base-Insensitive Alcohol Protection in Total Synthesis

For multi-step organic syntheses requiring an alcohol protecting group that survives strongly acidic, basic, oxidizing, and reducing conditions, the hexafluorophenylisopropyl (HIP) ether—directly derived from HFPP—provides unmatched chemical orthogonality. Its resistance to nucleophiles, organometallics, and Lewis acids allows it to persist through transformations that would cleave conventional THP, benzyl, or silyl ethers, streamlining synthetic routes to complex natural products and pharmaceuticals .

Solvent Medium for Cu(0)-Mediated SET-LRP of Hydrophobic Monomers

HFPP is an effective solvent for Cu(0)-mediated single electron transfer-living radical polymerization (SET-LRP) of methyl methacrylate and styrene . Its high lipophilicity (XLogP3 = 3.4) ensures homogeneity with hydrophobic monomers and growing polymer chains, while its strong hydrogen-bond donor character contributes to the stabilization of radical intermediates, a feature corroborated by the measured -3.4 kcal mol⁻¹ enthalpy for radical-HFPP complex formation [2]. This combination of solvency and radical stabilization is not matched by lower alcohols like TFE or by non-fluorinated polar solvents.

Template Solvent for Sequence-Controlled Periodic Copolymerization

As demonstrated in the copolymerization of PFP active esters with N-phenyl maleimide, HFPP actively templates the formation of periodic copolymers where functional monomer units are separated by a controlled number of spacer units, a result not achievable in conventional solvents like dichloroethane . This positions HFPP as a critical reagent for scientists developing sequence-defined polymers for advanced materials applications, where architectural precision directly determines performance.

Application
Selection Property
Validation Focus
High-temperature polymer processing
Boiling point and phenyl-mediated polymer interaction
Solution homogeneity and film property endpoint review
Robust protecting group installation
Chemical orthogonality under harsh conditions
Stability against acid, base, nucleophile, and redox challenges
Hydrophobic monomer polymerization (SET-LRP)
High lipophilicity and H-bond donor strength
Radical-intermediate stabilization and chain-end fidelity
Sequence-controlled copolymer templating
Solvent-directed monomer organization
Periodic microstructure confirmation via sequence analysis
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